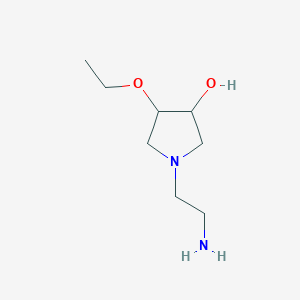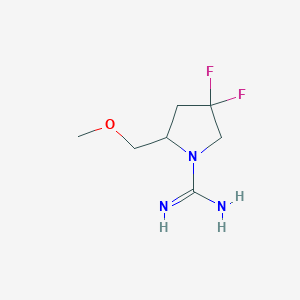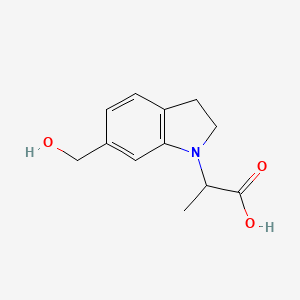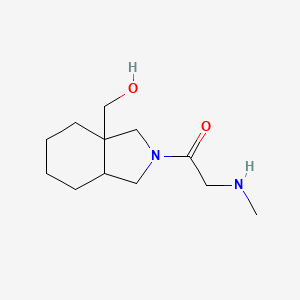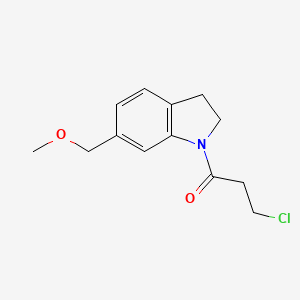
1-(6-(Metoximetil)indolin-1-il)-3-cloropropan-1-ona
Descripción general
Descripción
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Aplicaciones Científicas De Investigación
Estudios de Fotoluminiscencia
El compuesto exhibe interesantes propiedades fotofísicas, que se pueden explorar mediante estudios de fotoluminiscencia. Estos estudios pueden ayudar a comprender el comportamiento del compuesto bajo diferentes condiciones de luz, lo cual es crucial para aplicaciones en optoelectrónica y microscopía de fluorescencia .
Análisis de Desplazamiento Solvatocrómico
Los métodos de desplazamiento solvatocrómico se pueden emplear para determinar los momentos dipolares del compuesto en estados fundamental y excitado. Este análisis es significativo para aplicaciones que involucran interacciones soluto-solvente, como en células solares sensibilizadas por colorantes y sensores .
Mapeo del Potencial Electrostático Molecular (MESP)
El mapeo de MESP puede identificar centros reactivos en la molécula, lo cual es valioso para predecir sitios de reactividad química. Esta aplicación es particularmente útil en el diseño y síntesis de fármacos, donde comprender la interacción entre las moléculas y sus objetivos es esencial .
Análisis de Cromaticidad CIE
El análisis de cromaticidad CIE se puede utilizar para comprender las propiedades de renderizado de color del compuesto, lo cual es beneficioso para desarrollar nuevos materiales para pantallas LED y otros dispositivos que requieren características de color específicas .
Perfil de Actividad Biológica
Los derivados del indol, como el compuesto en cuestión, se sabe que exhiben una amplia gama de actividades biológicas. La investigación sobre sus posibles propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas podría conducir al desarrollo de nuevos agentes terapéuticos .
Estudios de Química Computacional
Los métodos computacionales ab initio y DFT se pueden utilizar para estimar longitudes de enlace detalladas, ángulos de enlace, ángulos diedros y brechas de banda de energía. Estos estudios son cruciales para comprender la estructura electrónica del compuesto, lo cual tiene implicaciones para su reactividad y estabilidad en diversas aplicaciones .
Análisis Bioquímico
Biochemical Properties
3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo hydrolysis. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, the compound may exhibit cytotoxic effects at higher concentrations, impacting cell viability and proliferation.
Molecular Mechanism
At the molecular level, 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases, resulting in the downregulation of downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to degradation or the development of cellular resistance mechanisms.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition in cancer models. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response.
Metabolic Pathways
3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
Within cells and tissues, 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be affected by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Its activity can also be modulated by interactions with other biomolecules within these compartments.
Propiedades
IUPAC Name |
3-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-9-10-2-3-11-5-7-15(12(11)8-10)13(16)4-6-14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTNGWAXLZBJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CCCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



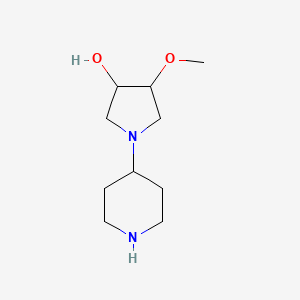
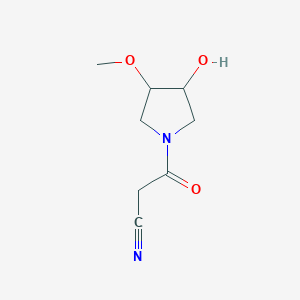
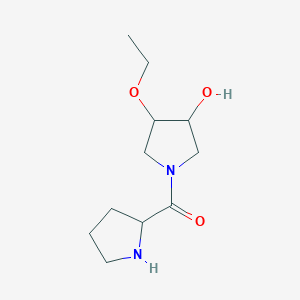
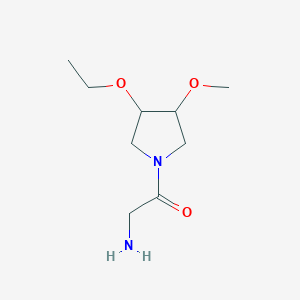
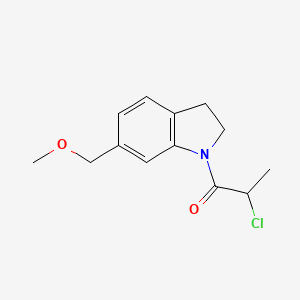
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
